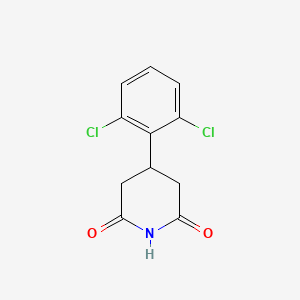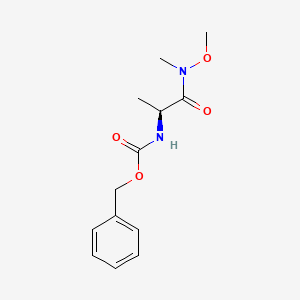
Diethyl 2-nitroterephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-nitroterephthalate is an aromatic compound that belongs to the family of nitroaromatic esters It is characterized by the presence of two ethyl ester groups and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 2-nitroterephthalate can be synthesized through the nitration of diethyl terephthalate. The nitration process typically involves the reaction of diethyl terephthalate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In industrial settings, the production of diethyl nitroterephthalate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or distillation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 2-nitroterephthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles such as phenolate or thiophenolate anions, leading to the formation of ethers and thioethers.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Phenolate or thiophenolate anions, typically in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed:
Nucleophilic Substitution: Ethers and thioethers.
Reduction: Diethyl aminoterephthalate.
Hydrolysis: Terephthalic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-nitroterephthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of diethyl nitroterephthalate involves its interaction with nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical transformations. The ester groups can be hydrolyzed to release carboxylic acids, which can then engage in additional reactions.
Vergleich Mit ähnlichen Verbindungen
Diethyl terephthalate: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
Dimethyl nitroterephthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its physical properties and reactivity.
Diethyl aminoterephthalate: The reduced form of diethyl nitroterephthalate, containing an amino group instead of a nitro group.
Uniqueness: Diethyl 2-nitroterephthalate is unique due to the presence of both nitro and ester groups, which confer distinct reactivity patterns. The nitro group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attacks, while the ester groups provide sites for hydrolysis and further functionalization.
Eigenschaften
Molekularformel |
C12H13NO6 |
|---|---|
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
diethyl 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H13NO6/c1-3-18-11(14)8-5-6-9(12(15)19-4-2)10(7-8)13(16)17/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
ADPASYSZBOYEJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Chlorothieno[3,2-b]pyridine-2-carbothioamide](/img/structure/B8805386.png)
![(Octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B8805400.png)

